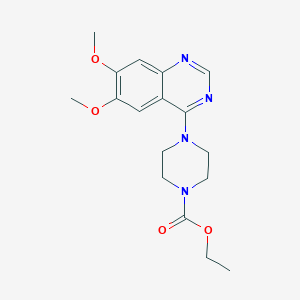![molecular formula C13H15N3O3S B7543011 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Wirkmechanismus
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide selectively inhibits protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide inhibits the phosphorylation of several proteins involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. In addition, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been shown to induce autophagy, a cellular process that promotes the degradation of damaged proteins and organelles. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which reduces the potential for off-target effects. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has limitations in terms of its solubility and bioavailability, which may affect its effectiveness in vivo. Additionally, the high selectivity of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide may limit its potential use in combination therapies.
Zukünftige Richtungen
There are several future directions for research on 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide. One area of focus is the development of more potent and selective CK2 inhibitors. Additionally, research is needed to determine the optimal dosing and administration of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide for different diseases. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide may also have potential applications in combination therapies with other drugs or in combination with radiation therapy. Finally, research is needed to further understand the mechanisms of action of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide and its potential effects on other cellular processes.
Synthesemethoden
The synthesis of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide involves the reaction of 4-aminobutylglyoxaline with 3-cyanothiophene-2-carboxylic acid and subsequent amidation with N-methyl-1,3-propanediamine. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to achieve high yield and purity of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been shown to inhibit the replication of several viruses, including HIV and HCV.
Eigenschaften
IUPAC Name |
4-[[(3-cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c14-7-9-1-6-20-10(9)11(17)16-8-13(12(15)18)2-4-19-5-3-13/h1,6H,2-5,8H2,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSNMAKWTBRGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CS2)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)

![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)


![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)
